Ethyl 2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate

High-throughput screening Triazolopyridazine SAR PubChem BioAssay

Ethyl 2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate (CAS 852437-07-1) is a synthetic small molecule belonging to the triazolopyridazine class, characterized by a [1,2,4]triazolo[4,3-b]pyridazine core substituted at the 3-position with a 4-ethoxyphenyl group and at the 6-position with an ethyl thioacetate moiety. Its molecular formula is C₁₇H₁₈N₄O₃S, with a molecular weight of 358.4 g/mol.

Molecular Formula C17H18N4O3S
Molecular Weight 358.42
CAS No. 852437-07-1
Cat. No. B2604994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate
CAS852437-07-1
Molecular FormulaC17H18N4O3S
Molecular Weight358.42
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)OCC
InChIInChI=1S/C17H18N4O3S/c1-3-23-13-7-5-12(6-8-13)17-19-18-14-9-10-15(20-21(14)17)25-11-16(22)24-4-2/h5-10H,3-4,11H2,1-2H3
InChIKeyPLSSCHYZKSQIDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate (CAS 852437-07-1): Procurement-Relevant Identity and Baseline Profile


Ethyl 2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate (CAS 852437-07-1) is a synthetic small molecule belonging to the triazolopyridazine class, characterized by a [1,2,4]triazolo[4,3-b]pyridazine core substituted at the 3-position with a 4-ethoxyphenyl group and at the 6-position with an ethyl thioacetate moiety [1]. Its molecular formula is C₁₇H₁₈N₄O₃S, with a molecular weight of 358.4 g/mol [1]. The compound has been deposited in the PubChem database (CID 7118273) and included in the CCG (Chemical Genomics Center) screening collection under identifier CCG-31894 [1].

HTS Negative Control Documented multi-target inactivity across 10 PubChem assays supports use as a verified negative control in triazolopyridazine-focused screens.
Physicochemical Benchmarking Computed XLogP3-AA 2.9 and defined hydrogen-bond acceptors enable reproducible chromatographic retention-time and solubility calibration.
Substituent SAR Probe 4-Ethoxyphenyl substitution offers a direct comparison point for evaluating alkoxy-group impact on selectivity versus methoxy analogs.

Why Generic Substitution of Ethyl 2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate Risks Scientific Irreproducibility


Within the triazolopyridazine chemotype, small structural perturbations—such as replacing the 4-ethoxyphenyl group with a 4-methoxyphenyl, 4-chlorophenyl, or unsubstituted phenyl—can profoundly alter physicochemical properties, target engagement profiles, and assay outcomes in high-throughput screening (HTS) campaigns [1]. Even when in-class analogs appear superficially similar, differences in lipophilicity (XLogP3-AA = 2.9 for the target compound [1] vs. computed values for methoxy or chloro congeners), hydrogen-bond acceptor count, and conformational flexibility can shift selectivity fingerprints and generate divergent activity calls in the same assay panel [1]. Therefore, treating any member of this series as a functionally interchangeable 'triazolopyridazine screening compound' is scientifically unjustified without matched, per-compound activity data.

Replacing the 4-ethoxyphenyl group with methoxy or chloro analogs may shift target engagement profiles; patent literature shows 4-methoxy derivative acts as an LRRK2 inhibitor, while the target compound is inactive across tested assays.
Lipophilicity differences (XLogP3-AA 2.9 for ethoxy vs. lower values for methoxy) can alter assay partitioning and hit-calling thresholds, leading to false activity interpretations if substituted without verification.
Treating any triazolopyridazine as a functionally interchangeable screening compound risks irreproducible results; per-compound activity data is essential before substitution.

Ethyl 2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate: Quantitative Differentiation Evidence and Evidentiary Gaps


Multi-Target Screening Inactivity Profile Versus Wider Triazolopyridazine Chemotype

In a panel of 10 distinct PubChem-deposited high-throughput screening assays covering diverse targets (E3 ligase FBW7, CDC25B-CDK2/CyclinA, MITF, cGAS, TEAD-YAP, NPYLR7, GPR151), Ethyl 2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate registered as 'Inactive' in every assay with no quantitative activity values reported above assay thresholds [1]. This distinguishes it from structurally related triazolopyridazine derivatives disclosed in patent US 9,187,484 B2 (e.g., 2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate), which are claimed as LRRK2 kinase inhibitors with measurable biochemical potency [2]. For end-users sourcing a confirmed inactive control or a 'dark' chemical probe within the triazolopyridazine series, the documented absence of activity across multiple orthogonal assays provides a procurement-relevant differentiating feature.

Multi-target inactivity vs. active LRRK2 inhibitor comparator
Assay context
Target: Inactive in all 10 PubChem bioassays (no quantitative IC₅₀/EC₅₀ reported)
Comparator (4-methoxy analog): Reported LRRK2 kinase inhibitory activity in patent US 9,187,484 B2
Supports selection as a confirmed inactive negative control or SAR-negative reference point.
Assay panel includes AlphaScreen, chemiluminescence, and cell-based HTS formats; no potency values available for target.
High-throughput screening Triazolopyridazine SAR PubChem BioAssay

Evidence-Anchored Application Scenarios for Ethyl 2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate Procurement


Confirmed Inactive Control Compound for Triazolopyridazine-Focused HTS Campaigns

When screening a triazolopyridazine-focused library against novel targets, Ethyl 2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate can serve as a verified inactive reference, given its documented inactivity in 10 PubChem bioassays spanning diverse mechanistic classes [1]. This allows laboratories to establish assay background, plate-to-plate variability, and hit-calling thresholds with a compound that shares the chemotype's physicochemical handling properties but lacks promiscuous biological activity.

Physicochemical Property Reference Standard for LogP/D and Solubility Profiling

With a computed XLogP3-AA of 2.9, molecular weight of 358.4 g/mol, and 7 hydrogen-bond acceptors [2], this compound can be employed as a reference point for calibrating chromatographic retention times or solubility assays for the broader triazolopyridazine-thioacetate series. Its well-defined structure and PubChem-curated descriptors facilitate reproducible physicochemical benchmarking.

Chemical Probe for Investigating Ethoxyphenyl Versus Methoxyphenyl Substituent Effects

For medicinal chemistry groups exploring the impact of 4-alkoxyphenyl substitution on triazolopyridazine target selectivity, the 4-ethoxyphenyl-bearing target compound provides a direct comparison point against the 4-methoxyphenyl analogs claimed in the LRRK2 patent literature [3]. Side-by-side profiling can reveal whether the ethoxy-to-methoxy difference drives a selectivity switch or merely modulates passive permeability.

Application
Selection Property
Validation Focus
HTS negative control for triazolopyridazine libraries
Documented multi-target inactivity
Assay background and hit-threshold calibration
Physicochemical reference standard for LogP/D and solubility profiling
Computed XLogP3-AA and hydrogen-bond acceptors
Chromatographic retention-time and solubility benchmarking
Chemical probe for ethoxy vs. methoxy substituent effects
Alkoxyphenyl substituent comparison
Selectivity modulation and passive permeability profiling
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